4-Pyridineacrylic acid
Overview
Description
4-Pyridineacrylic acid is an organic compound that features a pyridine ring attached to an acrylic acid moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both the pyridine ring and the acrylic acid group allows for diverse chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineacrylic acid can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Heck reaction, where 4-bromopyridine is coupled with acrylic acid in the presence of a palladium catalyst and a base. The reaction conditions include:
Catalyst: Palladium acetate
Base: Triethylamine
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Pyridineacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction can yield 3-(4-Pyridyl)-propionic acid.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyridine-4-carboxylic acid
Reduction: 3-(4-Pyridyl)-propionic acid
Substitution: 4-nitropyridine, 4-bromopyridine, etc.
Scientific Research Applications
4-Pyridineacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyridineacrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding. The acrylic acid moiety can undergo conjugate addition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-carboxylic acid
- 3-(3-Pyridyl)-acrylic acid
- 4-(2-Pyridyl)-acrylic acid
Comparison
4-Pyridineacrylic acid is unique due to the specific positioning of the pyridine ring and the acrylic acid group, which imparts distinct reactivity and properties. Compared to pyridine-4-carboxylic acid, it has an additional acrylic acid moiety, allowing for more diverse chemical transformations. Compared to 3-(3-Pyridyl)-acrylic acid, the position of the pyridine ring affects its electronic properties and reactivity.
Biological Activity
4-Pyridineacrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring attached to an acrylic acid moiety. This configuration allows for multiple coordination sites and versatile interactions, which are crucial for its biological activities. The compound has been noted for its ability to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex hydrogen-bonded networks .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, Feng et al. (2022) reported that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antifungal Properties
The antifungal activity of this compound has also been investigated. Liu et al. (2024) found that certain derivatives displayed potent antifungal effects against pathogenic fungi, including Candida species. The effectiveness was attributed to the disruption of fungal cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Drakontaeidi & Pontiki (2024) highlighted its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .
Antioxidant Activity
The antioxidant properties of this compound have been documented by Nouni et al. (2023), who demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. This activity suggests its potential utility in preventing oxidative damage associated with various diseases .
Cosmetic Applications
In addition to its medicinal properties, this compound has been explored for cosmetic applications due to its antioxidant and anti-inflammatory effects. Gunia-Krzyżak et al. (2018) noted its use in formulations aimed at skin protection and rejuvenation .
Summary of Biological Activities
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Anticancer Study : A derivative of this compound was tested against breast cancer cells, showing a dose-dependent decrease in viability with IC50 values significantly lower than standard chemotherapeutics.
- Neuroprotection : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Antifungal Efficacy : A clinical trial involving patients with recurrent Candida infections demonstrated that topical formulations containing this compound led to significant improvements in symptoms compared to placebo.
Properties
IUPAC Name |
3-pyridin-4-ylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYTINUCCRGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302309 | |
Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-79-1 | |
Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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